molecular formula C5H5ClN2O B2542406 3-Chloro-6-methyl-1-oxidopyridazin-1-ium CAS No. 17762-03-7

3-Chloro-6-methyl-1-oxidopyridazin-1-ium

Cat. No.: B2542406
CAS No.: 17762-03-7
M. Wt: 144.56
InChI Key: UASQAXHWLBIFQT-UHFFFAOYSA-N
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Description

3-Chloro-6-methyl-1-oxidopyridazin-1-ium is a heterocyclic compound with the molecular formula C5H5ClN2O It is characterized by the presence of a pyridazine ring substituted with a chlorine atom at the 3-position and a methyl group at the 6-position, along with an oxidized nitrogen atom at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-methyl-1-oxidopyridazin-1-ium typically involves the chlorination of 6-methylpyridazine followed by oxidation. One common method includes the reaction of 6-methylpyridazine with thionyl chloride to introduce the chlorine atom at the 3-position. The resulting 3-chloro-6-methylpyridazine is then oxidized using hydrogen peroxide or a similar oxidizing agent to form this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-methyl-1-oxidopyridazin-1-ium undergoes various chemical reactions, including:

    Oxidation: Further oxidation can occur under strong oxidizing conditions.

    Reduction: Reduction reactions can convert the oxidized nitrogen back to its original state.

    Substitution: The chlorine atom at the 3-position can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of higher oxidized states.

    Reduction: Formation of 3-chloro-6-methylpyridazine.

    Substitution: Formation of various substituted pyridazines depending on the nucleophile used.

Scientific Research Applications

3-Chloro-6-methyl-1-oxidopyridazin-1-ium has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Chloro-6-methyl-1-oxidopyridazin-1-ium involves its interaction with specific molecular targets. The oxidized nitrogen atom can participate in redox reactions, influencing various biochemical pathways. The chlorine and methyl groups can affect the compound’s binding affinity and specificity towards different enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-6-methyl-1-oxidopyridazin-1-ium is unique due to the presence of the oxidized nitrogen atom, which imparts distinct redox properties. This makes it a valuable compound for studying redox reactions and developing new chemical and biological applications.

Properties

IUPAC Name

3-chloro-6-methyl-1-oxidopyridazin-1-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O/c1-4-2-3-5(6)7-8(4)9/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UASQAXHWLBIFQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](N=C(C=C1)Cl)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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